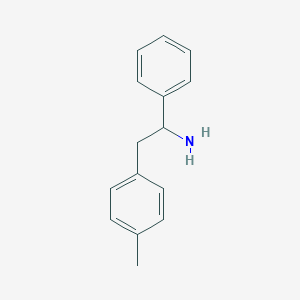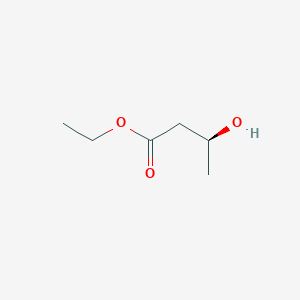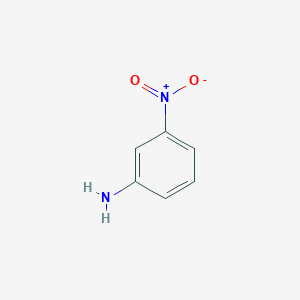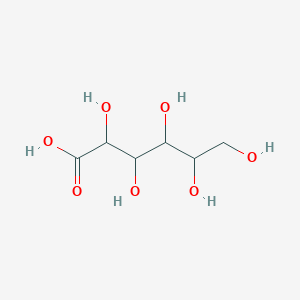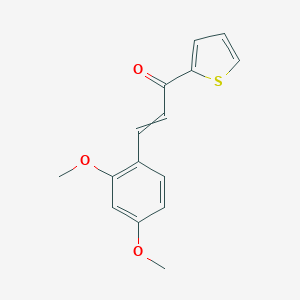
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is not fully understood. However, studies have suggested that 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one may act through various pathways, including the modulation of gene expression and the activation of certain signaling pathways.
Effets Biochimiques Et Physiologiques
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been shown to have various biochemical and physiological effects, including the modulation of the immune response, the regulation of lipid metabolism, and the inhibition of oxidative stress. In addition, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one also has some limitations, including its limited solubility and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one. One area of interest is the development of novel materials using 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one as a building block. Another area of interest is the study of 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one's potential applications in medicine, particularly as an anti-inflammatory and analgesic agent. Further studies are also needed to fully understand the mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one and its potential applications in various fields.
In conclusion, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one and its applications in various fields.
Méthodes De Synthèse
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can be synthesized through a multi-step process starting from 2,4-dimethoxybenzaldehyde and thiophene-2-carbaldehyde. The synthesis involves the use of reagents such as sodium hydride, potassium hydroxide, and acetic anhydride. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been shown to improve the growth and feed efficiency of livestock. In medicine, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, 3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18594-20-2 |
|---|---|
Nom du produit |
3-(2,4-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O3S/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3 |
Clé InChI |
FSCVMQMQVJOKED-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CS2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CS2)OC |
Synonymes |
1-(2-THIENYL)-3-(2,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



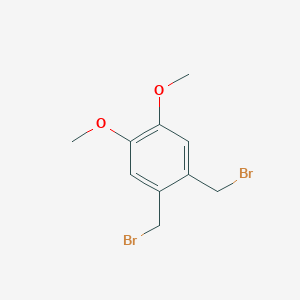
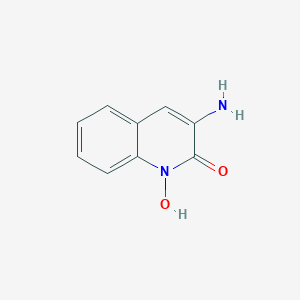
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
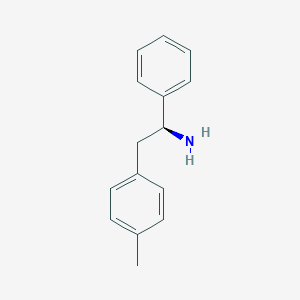
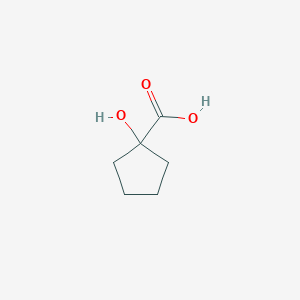
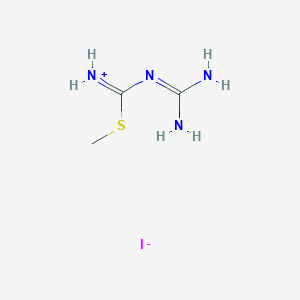
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

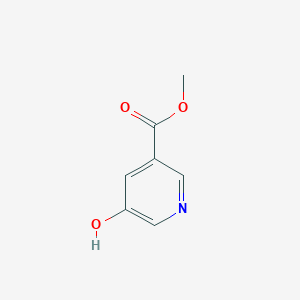
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
